2-(Prop-1-en-1-yl)-3-propyloxirane
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Overview
Description
2-(Prop-1-en-1-yl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of prop-1-en-1-yl with a suitable oxidizing agent in the presence of a catalyst. For example, the use of peracids such as m-chloroperoxybenzoic acid (m-CPBA) can facilitate the formation of the epoxide ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) are often employed to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)-3-propyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-1-en-1-yl)-3-propyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)-3-propyloxirane involves its reactivity with various nucleophiles. The strained three-membered epoxide ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxypropane: Another epoxide with a similar three-membered ring structure.
2-(Prop-1-en-1-yl)-1,3-dioxolane: A compound with a five-membered ring containing two oxygen atoms.
2-(Prop-1-en-1-yl)-3-butyl-oxirane: A structurally similar epoxide with a butyl group instead of a propyl group.
Uniqueness
2-(Prop-1-en-1-yl)-3-propyloxirane is unique due to its specific substitution pattern and the presence of both an epoxide ring and an alkene group.
Properties
CAS No. |
113646-65-4 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-prop-1-enyl-3-propyloxirane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9-7)6-4-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
OXOXOIPOGHCUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)C=CC |
Origin of Product |
United States |
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